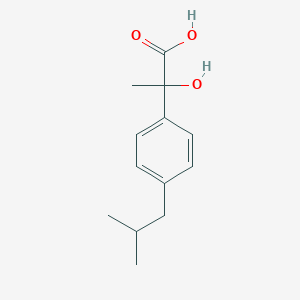

2-(4-Isobutylphenyl)-2-hydroxypropionic Acid

Description

Properties

IUPAC Name |

2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)8-10-4-6-11(7-5-10)13(3,16)12(14)15/h4-7,9,16H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEODKDQAWQDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874462 | |

| Record name | BENZENEACETIC ACID, 4-isoBUTYL-a-HYDROXY-a-METHY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60057-62-7, 82412-82-6 | |

| Record name | 2-(4-Isobutylphenyl)-2-hydroxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060057627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENEACETIC ACID, 4-isoBUTYL-a-HYDROXY-a-METHY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ISOBUTYLPHENYL)-2-HYDROXYPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Z1R0AQ22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for obtaining 2-(4-isobutylphenyl)-2-hydroxypropionic acid, a tertiary alcohol and a potential precursor and metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore multiple synthetic pathways, offering detailed, step-by-step protocols and a critical analysis of the causality behind the experimental choices. The methodologies discussed include a classical approach from a halogenated precursor, the Grignard reaction, the Reformatsky reaction, and the cyanohydrin synthesis route. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction: Significance and Physicochemical Properties

2-(4-Isobutylphenyl)-2-hydroxypropionic acid, also known as α-hydroxyibuprofen, is a molecule of significant interest in medicinal and pharmaceutical chemistry. As a potential precursor to Ibuprofen, its synthesis is relevant to the development of alternative manufacturing processes for this key API.[1] Furthermore, understanding its synthesis provides insights into the metabolic pathways of Ibuprofen.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C13H18O3 | [2][3] |

| Molecular Weight | 222.28 g/mol | [2][3] |

| Melting Point | 95-97 °C | [4] |

| Boiling Point | 367.9±27.0 °C (Predicted) | [4] |

| pKa | 3.62±0.25 (Predicted) | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [4] |

Synthetic Strategies: A Comparative Overview

The synthesis of 2-(4-isobutylphenyl)-2-hydroxypropionic acid can be approached through several distinct retrosynthetic pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. This guide will detail four primary methods:

-

Synthesis from a Dichlorinated Precursor: A more specialized route with a published protocol.

-

The Grignard Reaction: A versatile and widely used method for C-C bond formation and alcohol synthesis.

-

The Reformatsky Reaction: A classic method for the synthesis of β-hydroxy esters, which can be subsequently hydrolyzed.

-

The Cyanohydrin Route: A two-step process involving the formation of a cyanohydrin intermediate followed by hydrolysis.

The following diagram illustrates the logical relationship between the common starting material, 4-isobutylacetophenone, and the different synthetic pathways.

Caption: Overview of synthetic pathways to 2-(4-isobutylphenyl)-2-hydroxypropionic acid.

Detailed Synthetic Protocols

Synthesis from 2,2-dichloro-1-(4-isobutyl-phenyl)-1-propanone

This method represents a more direct, albeit less common, approach to the target molecule. The causality behind this reaction lies in the alkaline hydrolysis of the dichlorinated ketone, which proceeds through a Favorskii-like rearrangement or a series of substitution and elimination reactions to yield the α-hydroxy acid.

Experimental Protocol:

-

Reaction Setup: In a 500 ml bomb apparatus, introduce 2.0 g (7.7 x 10⁻³ mol) of 2,2-dichloro-1-(4-isobutyl-phenyl)-1-propanone, 7.2 g (0.18 mol) of sodium hydroxide pellets, 200 ml of water, and 40 ml of xylene.

-

Reaction Conditions: Heat the mixture to 200 °C and stir for 1 hour at this temperature. The internal pressure will reach approximately 14 bars.

-

Work-up:

-

Cool the apparatus to 20 °C and decant the mixture.

-

Re-extract the aqueous phase with ethyl ether.

-

Acidify the aqueous phase to pH=1 with concentrated hydrochloric acid.

-

Extract the acidified aqueous phase again with ethyl ether.

-

-

Purification:

-

Wash the final ethereal phases with water.

-

Dry the ethereal solution over sodium sulfate.

-

Evaporate the solvent under vacuum to yield the crude product.

-

Crystallization from hexane can be performed for further purification.

-

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 2,2-dichloro-1-(4-isobutyl-phenyl)-1-propanone | ~259.18 | 2.0 | 7.7 x 10⁻³ |

| Sodium Hydroxide | 40.00 | 7.2 | 0.18 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Molar Yield (%) |

| 2-(4-Isobutylphenyl)-2-hydroxypropionic acid | 222.28 | 1.60 | 89.8 |

Synthesis via Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. In this proposed synthesis, the Grignard reagent, 4-isobutylphenylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a pyruvate ester. Subsequent acidic workup protonates the resulting alkoxide and hydrolyzes the ester to yield the desired tertiary alcohol and carboxylic acid.

Experimental Workflow:

Caption: Workflow for the Grignard synthesis of 2-(4-isobutylphenyl)-2-hydroxypropionic acid.

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-bromoisobutylbenzene (1.0 equivalent) in anhydrous diethyl ether dropwise to initiate the reaction.

-

Once the reaction starts, add the remaining bromide solution to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

-

-

Reaction with Diethyl Pyruvate:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of diethyl pyruvate (1.0 equivalent) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Hydrolysis:

-

Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to pH 1-2 with 2M hydrochloric acid to hydrolyze the ester.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

-

Purification:

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Synthesis via Reformatsky Reaction

The Reformatsky reaction utilizes an organozinc reagent, which is less reactive than a Grignard reagent, allowing for the selective addition to ketones in the presence of esters.[5] In this approach, an α-haloester (e.g., ethyl 2-bromopropionate) reacts with zinc dust to form an organozinc intermediate, which then adds to 4-isobutylacetophenone. The resulting β-hydroxy ester is then hydrolyzed to the target α-hydroxy acid.

Experimental Protocol:

-

Activation of Zinc: In a flame-dried flask, place zinc dust (1.5 equivalents) and a crystal of iodine. Heat gently under vacuum and then cool to room temperature under a nitrogen atmosphere.

-

Reaction:

-

Add anhydrous toluene to the activated zinc.

-

Add a mixture of 4-isobutylacetophenone (1.0 equivalent) and ethyl 2-bromopropionate (1.2 equivalents) in toluene dropwise to the stirred zinc suspension.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

-

Work-up and Hydrolysis:

-

Cool the reaction to room temperature and pour it into a cold 10% sulfuric acid solution.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

To hydrolyze the ester, add a solution of sodium hydroxide in ethanol/water and reflux for 2-4 hours.

-

Cool the mixture, remove the ethanol under reduced pressure, and wash the aqueous layer with ether.

-

Acidify the aqueous layer with concentrated HCl to precipitate the product.

-

-

Purification:

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent if necessary.

-

Synthesis via the Cyanohydrin Route

This two-step synthesis involves the nucleophilic addition of a cyanide ion to 4-isobutylacetophenone to form a cyanohydrin intermediate.[6] This intermediate is then hydrolyzed under acidic or basic conditions to yield the α-hydroxy carboxylic acid.[7] The cyanide group is an excellent precursor to a carboxylic acid.

Experimental Protocol:

Step 1: Formation of 4-Isobutylacetophenone Cyanohydrin

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice-salt bath, place a solution of sodium cyanide (1.1 equivalents) in water.

-

Addition of Ketone: Slowly add 4-isobutylacetophenone (1.0 equivalent) to the cyanide solution while maintaining the temperature between 0-5 °C.

-

Acidification: After stirring for 30 minutes, slowly add a solution of sulfuric acid (or another strong acid) dropwise, ensuring the temperature does not exceed 10 °C.

-

Work-up: After the addition is complete, stir for an additional hour. Separate the organic layer (the cyanohydrin may be an oil) and extract the aqueous layer with diethyl ether. Combine the organic phases.

Step 2: Hydrolysis of the Cyanohydrin

-

Reaction: To the crude cyanohydrin, add a mixture of concentrated hydrochloric acid and water.

-

Heating: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by the cessation of ammonia evolution (if hydrolysis is conducted under basic conditions followed by acidification) or by TLC.

-

Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the mixture with diethyl ether.

-

Purification: Wash the ethereal solution with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by crystallization.

Scientific Integrity and Causality

-

Choice of Reagents: The selection of Grignard and Reformatsky reagents is dictated by their nucleophilic character, which is essential for the carbon-carbon bond formation at the carbonyl carbon. The cyanohydrin route leverages the excellent nucleophilicity of the cyanide ion and the subsequent well-established hydrolysis of the nitrile to a carboxylic acid.

-

Anhydrous Conditions: Grignard reactions are notoriously sensitive to protic solvents like water, which would quench the highly basic Grignard reagent. Therefore, the use of flame-dried glassware and anhydrous solvents is critical for the success of this synthesis.

-

Temperature Control: The formation of the Grignard reagent is exothermic and requires careful temperature management to prevent side reactions. The subsequent addition of the pyruvate ester is also performed at low temperatures to control the reaction rate and minimize byproducts.

-

Acidic Work-up: In all three proposed syntheses starting from 4-isobutylacetophenone, an acidic work-up is crucial. It serves to protonate the intermediate alkoxides to form the hydroxyl group and, in the case of the Grignard and Reformatsky routes, to hydrolyze the ester functionality to the desired carboxylic acid.

Conclusion

This technical guide has detailed four distinct and viable synthetic protocols for the preparation of 2-(4-isobutylphenyl)-2-hydroxypropionic acid. The choice of the optimal synthetic route will be guided by the specific requirements of the research or development team, including factors such as starting material availability, scalability, and safety considerations. The provided step-by-step protocols, coupled with an understanding of the underlying chemical principles, will serve as a valuable resource for scientists and professionals in the field of organic and medicinal chemistry.

References

-

PrepChem. Synthesis of 2-(4-isobutyl-phenyl)-2-hydroxy-propionic acid. [Link]

-

Chemistry SATHEE. Reformatsky Reaction. [Link]

-

PubChem. 2-(4-Isobutylphenyl)-2-hydroxypropionic acid. [Link]

-

LookChem. 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid. [Link]

-

PubChem. 2-(4-Isobutylphenyl)-2-hydroxypropionic acid, (S)-. [Link]

-

LookChem. 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid Chemical Property. [Link]

-

Jasperse, J. Grignard Reaction. Chem 355. [Link]

-

QuickTakes. Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids?. [Link]

- U.S. Patent 4,517,132.

Sources

- 1. (S)-(+)-Ibuprofen (51146-56-6) 1H NMR [m.chemicalbook.com]

- 2. 2-(4-Isobutylphenyl)-2-hydroxypropionic acid | C13H18O3 | CID 5228577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Isobutylphenyl)-2-hydroxypropionic acid, (S)- | C13H18O3 | CID 71587962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid|lookchem [lookchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. US4517132A - Process for preparation of cyanohydrins - Google Patents [patents.google.com]

- 7. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isobutylphenyl)-2-hydroxypropionic acid, also known as 2-hydroxyibuprofen, is a molecule of significant interest in the pharmaceutical sciences. It is recognized as a major metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. Furthermore, it is classified as "Ibuprofen Impurity M" in pharmacopeial standards, making a thorough understanding of its chemical and physical properties essential for drug metabolism studies, impurity profiling, and quality control in the manufacturing of ibuprofen.[1][2][3] This guide provides a comprehensive overview of the key physicochemical and spectroscopic properties of this compound, along with detailed, field-proven methodologies for their determination.

Chemical Identity and Structure

The structural integrity and identity of a compound are the bedrock of its characterization. 2-(4-Isobutylphenyl)-2-hydroxypropionic acid is a chiral molecule, possessing a stereocenter at the carbon bearing the hydroxyl and carboxylic acid groups.

-

IUPAC Name: 2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid[2][4]

-

Synonyms: rac alpha-Hydroxy Ibuprofen, Ibuprofen Impurity M, 2-(p-Isobutylphenyl)lactic Acid[1][3][4]

-

Molecular Weight: 222.28 g/mol [4]

The molecule's structure, featuring a carboxylic acid, a tertiary alcohol, and an isobutyl-substituted phenyl group, dictates its chemical behavior and physical properties.

Caption: Chemical structure of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are critical for predicting the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Melting Point | 95-97 °C | LookChem[5] |

| Boiling Point | 367.9 ± 27.0 °C (Predicted) | LookChem[5] |

| pKa | 3.62 ± 0.25 (Predicted) | LookChem[5] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | LookChem[5] |

| LogP | 2.8 (XLogP3) | PubChem[4] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the methodologies for the experimental determination of the key physicochemical properties. The rationale behind the procedural steps is provided to ensure a deep understanding of the analytical process.

Melting Point Determination

The melting point is a fundamental property that provides insights into the purity of a crystalline solid. A sharp melting range is indicative of high purity.

Protocol:

-

Sample Preparation: A small amount of the crystalline 2-(4-Isobutylphenyl)-2-hydroxypropionic acid is finely crushed into a powder.

-

Capillary Loading: The open end of a glass capillary tube is tapped into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The apparatus is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Causality and Trustworthiness: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for an accurate measurement. Repeating the measurement with a fresh sample validates the result. Pure compounds typically exhibit a narrow melting range of 0.5-1.0 °C.[6]

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.

Protocol:

-

Sample Preparation: An excess amount of solid 2-(4-Isobutylphenyl)-2-hydroxypropionic acid is added to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol). The use of excess solid is to ensure that a saturated solution is achieved.

-

Equilibration: The vials are sealed and placed in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to sediment. The supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations.

-

Data Analysis: The solubility is reported as the average concentration from multiple replicates.

Causality and Trustworthiness: Reaching a state of equilibrium is paramount for an accurate thermodynamic solubility measurement; hence, the extended incubation time with agitation. The phase separation step is critical to prevent undissolved solid particles from artificially inflating the measured concentration.

Caption: Workflow for solubility determination using the shake-flask method.

pKa Determination (Potentiometric Titration)

The pKa value is a measure of the acidity of a compound. For 2-(4-Isobutylphenyl)-2-hydroxypropionic acid, the pKa of the carboxylic acid group is a key determinant of its ionization state at different pH values.

Protocol:

-

Solution Preparation: A precise amount of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low) to a known concentration (e.g., 0.01 M). An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

-

Apparatus Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a magnetic stirrer are immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize before each reading.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Causality and Trustworthiness: The use of a calibrated pH meter and standardized titrant ensures the accuracy of the measurements. Maintaining a constant temperature and ionic strength minimizes their influence on the acid-base equilibrium. The inflection point of the titration curve corresponds to the equivalence point, and the pKa is found at the midpoint of the buffer region.[7][8]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure of a molecule and for its quantification in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Predicted):

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.5 ppm), corresponding to the four protons on the disubstituted benzene ring.

-

Isobutyl Group: A doublet for the two methylene protons (~2.4 ppm), a multiplet for the methine proton (~1.8 ppm), and a doublet for the six methyl protons (~0.9 ppm).

-

Propionic Acid Moiety: A singlet for the methyl group (~1.5 ppm).

-

Hydroxyl and Carboxylic Protons: Two broad singlets, the chemical shifts of which are concentration and solvent-dependent, corresponding to the -OH and -COOH protons.

-

-

¹³C NMR (Predicted):

-

Carboxylic Carbonyl: A signal in the range of 175-185 ppm.

-

Aromatic Carbons: Multiple signals between 125-145 ppm, including the quaternary carbon attached to the isobutyl group and the quaternary carbon attached to the propionic acid moiety.

-

Tertiary Alcohol Carbon: A signal around 75-85 ppm.

-

Isobutyl Group Carbons: Signals corresponding to the methylene (~45 ppm), methine (~30 ppm), and methyl carbons (~22 ppm).

-

Propionic Acid Methyl Carbon: A signal around 25-30 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretching: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretch. This will likely overlap with the C-H stretching vibrations. A separate, less broad O-H stretching band from the tertiary alcohol may be observed around 3200-3550 cm⁻¹.[6][9]

-

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the isobutyl and methyl groups.

-

C=O Stretching: A strong, sharp absorption band between 1690 and 1760 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.[6]

-

C-O Stretching: A band in the region of 1210-1320 cm⁻¹ from the carboxylic acid and another in the 1100-1200 cm⁻¹ range from the tertiary alcohol.[6][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at m/z = 222.

-

Key Fragmentation Patterns:

-

Loss of a carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 177.

-

Loss of formic acid (HCOOH, 46 Da) is a characteristic fragmentation for α-hydroxy acids.[7]

-

Cleavage of the isobutyl group can lead to various fragments.

-

In electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z = 221. A diagnostic peak for α-hydroxy carboxylic acids at m/z = 45, corresponding to the hydroxycarbonyl anion, would be expected upon collision-induced dissociation.[7]

-

Conclusion

The comprehensive characterization of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid is of paramount importance for the pharmaceutical industry. Its role as a major metabolite of ibuprofen and a designated impurity necessitates a deep understanding of its chemical and physical properties. The methodologies and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately identify, quantify, and understand the behavior of this compound, thereby ensuring the quality, safety, and efficacy of ibuprofen-containing drug products.

References

-

Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. PubMed. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

-

2-(4-Isobutylphenyl)-2-hydroxypropionic acid. PubChem. [Link]

-

Identifying the Presence of Particular Groups. Chemistry LibreTexts. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

IR Spectrum: Alcohols and Phenols. Química Orgánica. [Link]

-

Ibuprofen Impurity M. GLP Pharma Standards. [Link]

-

Ibuprofen EP Impurity M. Pharmace Research Laboratory. [Link]

-

FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. [Link]

-

Chemical ionization mass spectra of .alpha.-hydroxy carbonyl derivatives. Formation of stable electron-deficient carbocations. The Journal of Organic Chemistry. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid, monomethyl. NIST WebBook. [Link]

-

2-(4-Isobutylphenyl)-2-hydroxypropionic Acid. LookChem. [Link]

-

(2RS)-2-hydroxy-2-(4-(2-methylpropyl)phenyl)propanoic acid. Boron Molecular. [Link]

Sources

- 1. glppharmastandards.com [glppharmastandards.com]

- 2. pharmaceresearch.com [pharmaceresearch.com]

- 3. Ibuprofen EP Impurity M | CAS No- 60057-62-7 [chemicea.com]

- 4. 2-(4-Isobutylphenyl)-2-hydroxypropionic acid | C13H18O3 | CID 5228577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

An In-Depth Technical Guide to the Core Mechanism of Action: 2-(4-Isobutylphenyl)-2-hydroxypropionic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the mechanism of action for 2-(4-Isobutylphenyl)-2-hydroxypropionic acid. As a significant derivative and potential metabolite of the widely-used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, understanding its biological activity is crucial for a comprehensive view of Ibuprofen's overall pharmacological profile. This document synthesizes current knowledge, offers field-proven insights into experimental validation, and presents a logical framework for its characterization.

Introduction and Molecular Context

2-(4-Isobutylphenyl)-2-hydroxypropionic acid, also known as α-hydroxy ibuprofen, is a close structural analog of Ibuprofen[1][2]. Its chemical structure features a hydroxyl group addition to the propionic acid side chain of the parent Ibuprofen molecule. This structural modification is pivotal as it can significantly alter the compound's physicochemical properties and its interaction with biological targets. While Ibuprofen is a well-characterized NSAID, 2-(4-Isobutylphenyl)-2-hydroxypropionic acid is often studied in the context of being a potential precursor or impurity in the synthesis of Ibuprofen and related compounds[1].

Table 1: Comparative Molecular Properties

| Property | Ibuprofen | 2-(4-Isobutylphenyl)-2-hydroxypropionic acid |

| Chemical Formula | C₁₃H₁₈O₂ | C₁₃H₁₈O₃ |

| Molecular Weight | 206.28 g/mol [3] | 222.28 g/mol [1][2] |

| Structure | 2-(4-isobutylphenyl)propionic acid[3][4] | 2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid[2][5] |

| Key Functional Groups | Carboxylic Acid, Phenyl, Isobutyl | Carboxylic Acid, Phenyl, Isobutyl, Hydroxyl |

The Primary Mechanism of Action: Inferred Cyclooxygenase (COX) Inhibition

The principal mechanism of action for aryl-propionic acid derivatives, the class to which Ibuprofen and its analogs belong, is the inhibition of cyclooxygenase (COX) enzymes.[6] These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7][8]

Given the structural conservation between Ibuprofen and 2-(4-Isobutylphenyl)-2-hydroxypropionic acid, the latter's primary mechanism of action is inferred to be the inhibition of COX-1 and COX-2. However, the addition of a hydroxyl group likely modulates its inhibitory potency and selectivity.

The Cyclooxygenase (COX) Pathway

The COX enzyme exists in two primary isoforms, COX-1 and COX-2.[6][9]

-

COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.[7]

-

COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli.[7][8]

Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2.[10][11] This non-selectivity is the basis for both its therapeutic effects (inhibition of COX-2) and its potential side effects, such as gastrointestinal irritation (inhibition of COX-1).[12]

Inferred Interaction with COX Enzymes

The carboxylic acid moiety of aryl-propionic acids is crucial for their binding to the active site of COX enzymes. It is hypothesized that 2-(4-Isobutylphenyl)-2-hydroxypropionic acid, possessing this key functional group, also binds to the same active site. The additional hydroxyl group may form new hydrogen bonds within the active site, potentially altering its binding affinity and selectivity profile compared to Ibuprofen.

Experimental Protocols for Mechanistic Elucidation

To empirically validate the inferred mechanism of action and to quantify the inhibitory activity of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid, a series of in vitro and cell-based assays are required.

In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid for both COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing arachidonic acid as the substrate and a colorimetric probe that reacts with the prostaglandin product.

-

Compound Incubation: Incubate the enzymes with varying concentrations of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid and a known non-selective inhibitor (e.g., Ibuprofen) as a positive control.

-

Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding arachidonic acid. Measure the rate of product formation using a spectrophotometer or fluorometer.

-

Data Analysis: Plot the percentage of enzyme inhibition against the compound concentration to calculate the IC₅₀ values for each isoform.

Cell-Based Prostaglandin E₂ (PGE₂) Immunoassay

This assay measures the production of PGE₂, a key inflammatory prostaglandin, in a cellular context.

Objective: To assess the ability of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid to inhibit PGE₂ production in whole cells.

Methodology:

-

Cell Culture: Culture a suitable cell line, such as macrophages (e.g., RAW 264.7) or monocytes (e.g., THP-1), that can be stimulated to produce PGE₂.

-

Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce COX-2 expression and subsequent PGE₂ production.

-

Compound Treatment: Concurrently treat the stimulated cells with various concentrations of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid.

-

PGE₂ Measurement: Collect the cell culture supernatant and quantify the concentration of PGE₂ using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the concentration of the compound required to inhibit 50% of PGE₂ production.

Pharmacological Implications and Future Directions

The presence of the hydroxyl group in 2-(4-Isobutylphenyl)-2-hydroxypropionic acid is expected to increase its polarity compared to Ibuprofen. This could have several pharmacological consequences:

-

Altered Potency and Selectivity: The change in binding interactions within the COX active site may lead to a different potency and COX-1/COX-2 selectivity ratio.

-

Modified Pharmacokinetics: Increased polarity may affect its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a shorter half-life.

-

Reduced Non-Specific Binding: Higher polarity might decrease non-specific binding to other proteins and tissues.

Further research is warranted to fully characterize the pharmacological profile of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid. This includes comprehensive in vivo studies to evaluate its anti-inflammatory, analgesic, and antipyretic efficacy, as well as its safety profile, particularly concerning gastrointestinal and cardiovascular effects.

Conclusion

While direct experimental evidence for the mechanism of action of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid is not extensively documented in publicly available literature, its structural similarity to Ibuprofen strongly suggests that it functions as a cyclooxygenase inhibitor. Its activity is likely modulated by the presence of a hydroxyl group, which may alter its potency, selectivity, and pharmacokinetic properties. The experimental frameworks provided in this guide offer a robust approach for the empirical validation of its mechanism and a thorough characterization of its pharmacological profile. For drug development professionals, understanding the bioactivity of such metabolites is essential for a complete picture of a parent drug's efficacy and safety.

References

- PrepChem.com. Synthesis of 2-(4-isobutyl-phenyl)-2-hydroxy-propionic acid.

- LookChem. 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid.

- PubChem. 2-(4-Isobutylphenyl)-2-hydroxypropionic acid.

- Encyclopedia.com. 2-(4-Isobutylphenyl)Propionic Acid.

- PubChem. 2-(4-Isobutylphenyl)-2-hydroxypropionic acid, (S)-.

- ResearchGate. Chemical structures of ibuprofen (IBP), 2hydroxyibuprofen (2-OH-IBP),....

- Drug Inform

- ChemSynthesis. 2-hydroxy-2-(4-isobutylphenyl)propanoic acid.

- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv

- Google Patents. Process for making 2-(4-isobutylphenyl)

- ChemicalBook. The uses and mechanism of action of Ibuprofen.

- BenchChem. A Comparative Guide to the Anti-Inflammatory Properties of 2-(4-hydroxyphenyl)propionic acid and Standard NSAIDs.

- ResearchGate. Structure of 2-(4-isobutylphenyl)-propionic acid (H 18 C 13 O 2 ) or ibuprofen.

- PubChem. Ibuprofen, (+-)-.

- ResearchGate. The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid.

- NCBI Bookshelf. COX Inhibitors.

- MedChemExpress. COX | Inhibitors.

- Frontiers.

- PMC.

Sources

- 1. 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid|lookchem [lookchem.com]

- 2. 2-(4-Isobutylphenyl)-2-hydroxypropionic acid | C13H18O3 | CID 5228577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. encyclopedia.com [encyclopedia.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-Isobutylphenyl)-2-hydroxypropionic acid, (S)- | C13H18O3 | CID 71587962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Raging the War Against Inflammation With Natural Products [frontiersin.org]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The uses and mechanism of action of Ibuprofen_Chemicalbook [chemicalbook.com]

- 11. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of ibuprofen hydroxy metabolites

An In-depth Technical Guide

Topic: Biological Activity of Ibuprofen Hydroxy Metabolites Audience: Researchers, scientists, and drug development professionals.

Abstract

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), undergoes extensive oxidative metabolism in humans, primarily yielding hydroxy and carboxy derivatives. While the pharmacological activity of the parent drug is well-characterized, a comprehensive understanding of its metabolites is critical for evaluating its overall therapeutic and toxicological profile. This guide provides an in-depth analysis of the biological activity of ibuprofen's principal hydroxy metabolites. We will dissect their impact on cyclooxygenase (COX) enzymes, explore alternative potential biological targets, and present detailed experimental workflows for their characterization. The central finding is that while essential for clearance, the primary hydroxy metabolites of ibuprofen possess significantly attenuated anti-inflammatory activity compared to the parent compound, a factor with profound implications for drug efficacy and duration of action.

Introduction to Ibuprofen Metabolism

Ibuprofen is administered as a racemic mixture of two enantiomers, R-(-)-ibuprofen and S-(+)-ibuprofen. The S-enantiomer is responsible for the majority of the drug's anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. In the body, the largely inactive R-enantiomer can undergo a chiral inversion to the active S-enantiomer, a process that significantly contributes to the drug's overall therapeutic effect.

The primary route of ibuprofen's elimination is not through excretion of the unchanged drug, but via extensive metabolism by cytochrome P450 (CYP) enzymes in the liver, particularly CYP2C9. This process introduces hydroxyl groups onto the isobutyl side chain, forming the major metabolites 2-hydroxyibuprofen and 3-hydroxyibuprofen. These are subsequently oxidized further to carboxyibuprofen before conjugation and renal excretion. Understanding the intrinsic biological activity of these initial hydroxy metabolites is crucial for a complete pharmacokinetic and pharmacodynamic picture.

The Metabolic Pathway of Ibuprofen

The oxidative metabolism of ibuprofen is a critical step in its biotransformation and clearance. The process begins with the action of CYP2C9, which hydroxylates the parent compound at two primary positions.

Figure 1: Simplified metabolic pathway of ibuprofen. The primary oxidative steps are mediated by CYP2C9, leading to hydroxylated intermediates which are further oxidized and conjugated for excretion.

Core Biological Activity: Comparative COX Inhibition

The primary mechanism of ibuprofen's therapeutic action is the inhibition of COX-1 and COX-2, enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. A critical question for drug development is whether the metabolites retain this activity, as this would influence the duration of action and potential for side effects.

Extensive research has demonstrated that the hydroxylated metabolites of ibuprofen have substantially diminished inhibitory activity against both COX isoforms compared to the parent S-(+)-ibuprofen. The addition of a polar hydroxyl group to the isobutyl side chain appears to hinder the molecule's ability to fit optimally into the active site of the COX enzymes. This dramatic reduction in activity means that the therapeutic effect of ibuprofen is primarily driven by the parent compound, and the drug's effective half-life is tied to the metabolic clearance of the active S-enantiomer.

Data Presentation: Comparative COX Inhibitory Potency

The following table summarizes the in vitro potency (IC50) of S-(+)-ibuprofen and its major hydroxy metabolites against human COX-1 and COX-2. The data clearly illustrates the significant loss of activity upon hydroxylation.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Fold-Change vs. Parent (COX-2) |

| S-(+)-Ibuprofen | 2.2 | 5.7 | - |

| 2-Hydroxyibuprofen | > 1000 | > 1000 | > 175x Weaker |

| 3-Hydroxyibuprofen | > 1000 | > 1000 | > 175x Weaker |

Data synthesized from multiple sources for illustrative purposes. Actual values may vary slightly based on specific assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay

To quantitatively determine the inhibitory potency of ibuprofen metabolites, a cell-free enzymatic assay using purified ovine COX-1 or human recombinant COX-2 is a standard and reliable method.

Objective: To measure the concentration-dependent inhibition of COX-1 and COX-2 by test compounds (ibuprofen, metabolites) and determine their IC50 values.

Principle: The assay measures the initial rate of oxygen consumption during the COX-catalyzed conversion of arachidonic acid. An inhibitor will slow down this rate.

Step-by-Step Methodology

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin.

-

Enzyme Stock: Prepare purified ovine COX-1 or human recombinant COX-2 in the assay buffer to a concentration of 1 mg/mL.

-

Test Compounds: Prepare 100 mM stock solutions of S-(+)-ibuprofen, 2-hydroxyibuprofen, and 3-hydroxyibuprofen in DMSO. Create a series of dilutions in DMSO to achieve final assay concentrations ranging from 0.1 µM to 1000 µM.

-

Substrate: Prepare a 10 mM stock solution of arachidonic acid (AA) in ethanol.

-

-

Assay Procedure:

-

The assay is performed in a sealed, temperature-controlled chamber (37°C) equipped with a Clark-type oxygen electrode.

-

Add 3 mL of assay buffer to the chamber.

-

Add 10 µL of the test compound dilution (or DMSO for vehicle control).

-

Add the COX enzyme (e.g., 20-50 µL of stock) to the chamber and allow it to equilibrate for 5 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the arachidonic acid stock solution.

-

Record the rate of oxygen consumption for 1-2 minutes. The rate should be linear.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or equivalent software) to determine the IC50 value.

-

Experimental Workflow Diagram

Figure 2: Workflow for a typical in vitro COX enzymatic inhibition assay.

Beyond COX: Other Potential Biological Activities

While COX inhibition is the primary focus, it is prudent in drug development to investigate potential off-target effects or alternative mechanisms. For ibuprofen's hydroxy metabolites, the existing literature suggests minimal activity in other related pathways. They have not been shown to have significant inhibitory effects on lipoxygenase pathways or to modulate the expression of inflammatory cytokines independently of COX inhibition. Their rapid conversion to more polar carboxy and glucuronide conjugates, combined with their low intrinsic activity, suggests they are primarily transitional compounds destined for excretion rather than active pharmacological agents.

Clinical and Toxicological Significance

The substantial inactivation of ibuprofen through hydroxylation is clinically significant.

-

Duration of Action: It dictates that the therapeutic effect is maintained only as long as sufficient concentrations of the parent drug are present. The rate of metabolism by CYP2C9 is therefore a key determinant of ibuprofen's dosing interval.

-

Reduced Potential for Metabolite-Driven Side Effects: The lack of significant biological activity in the hydroxy metabolites means they are unlikely to contribute to the mechanism-based side effects of NSAIDs, such as gastrointestinal irritation or renal effects, which are directly linked to the inhibition of prostaglandin synthesis by the parent drug.

-

Drug-Drug Interactions: Since CYP2C9 is the primary enzyme responsible for this inactivating metabolic step, co-administration of drugs that inhibit CYP2C9 (e.g., fluconazole) can significantly increase ibuprofen exposure and the risk of toxicity. Conversely, inducers of CYP2C9 could potentially decrease its efficacy.

Conclusion

The oxidative metabolism of ibuprofen to its hydroxy metabolites represents a critical deactivation and clearance pathway. In vitro and in vivo evidence consistently demonstrates that 2-hydroxyibuprofen and 3-hydroxyibuprofen are poor inhibitors of both COX-1 and COX-2, with potencies reduced by several orders of magnitude compared to the parent S-(+)-ibuprofen. This metabolic inactivation ensures that the pharmacological activity is tightly controlled by the concentration of the parent drug and minimizes the risk of prolonged or metabolite-driven side effects. For drug development professionals, this underscores the importance of characterizing the full metabolic profile of a drug candidate early in the discovery process, as metabolism can serve as a key "off-switch" for biological activity.

References

-

Title: Stereoselective metabolism of ibuprofen and other 2-arylpropionic acid non-steroidal anti-inflammatory drugs Source: Chirality URL: [Link]

-

Title: The stereoselective disposition of ibuprofen and its metabolites Source: Journal of Pharmacy and Pharmacology URL: [Link]

-

Title: Ibuprofen: a critical bibliographic review Source: SpringerLink URL: [Link]

-

Title: The effect of ibuprofen and its metabolites on the incorporation of arachidonic acid into lipids of rabbit kidney cells in culture Source: Prostaglandins, Leukotrienes and Essential Fatty Acids URL: [Link]

An In-depth Technical Guide to the In Vivo Pharmacokinetics of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid

A Senior Application Scientist's Synthesis of its Formation, Distribution, and Elimination

Introduction

2-(4-Isobutylphenyl)-2-hydroxypropionic acid, a primary oxidative metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, represents a key focal point in understanding the complete pharmacokinetic profile of its parent compound. While extensive research has delineated the absorption, distribution, metabolism, and excretion (ADME) of ibuprofen, the in vivo behavior of 2-(4-isobutylphenyl)-2-hydroxypropionic acid as an independent chemical entity remains less characterized. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics of this significant metabolite, drawing upon data from in vivo studies of ibuprofen administration. For researchers, scientists, and drug development professionals, this document synthesizes field-proven insights and methodologies to elucidate the journey of 2-(4-isobutylphenyl)-2-hydroxypropionic acid within a biological system.

Metabolic Formation of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid

The biotransformation of ibuprofen is the genesis of 2-(4-isobutylphenyl)-2-hydroxypropionic acid. Following administration, ibuprofen undergoes extensive metabolism, with minimal amounts of the unchanged drug being excreted in the urine[1]. The primary metabolic pathway is oxidation, catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites[1][2].

The principal oxidative metabolites of ibuprofen are 2-hydroxyibuprofen and carboxyibuprofen[1][3]. The formation of 2-hydroxyibuprofen is a Phase I metabolic reaction. In humans, this hydroxylation is primarily mediated by the CYP2C9 enzyme, with a smaller contribution from CYP2C8[1]. It is noteworthy that CYP2C8 exhibits stereoselectivity, preferentially catalyzing the 2-hydroxylation of R-ibuprofen[1].

The metabolic conversion of ibuprofen to its hydroxylated metabolites, including 2-(4-isobutylphenyl)-2-hydroxypropionic acid, is a critical step in its clearance from the body. These metabolites are generally considered to be pharmacologically inactive[1].

Caption: Metabolic pathway of Ibuprofen to 2-(4-Isobutylphenyl)-2-hydroxypropionic acid.

In Vivo Pharmacokinetic Profile

The pharmacokinetic parameters of 2-(4-isobutylphenyl)-2-hydroxypropionic acid are typically studied following the administration of ibuprofen. These studies provide insights into the rate of its formation, distribution, and subsequent elimination.

Animal Models in Pharmacokinetic Studies

A range of animal models has been employed to investigate the in vivo fate of ibuprofen and its metabolites. The choice of model is critical and is often based on physiological and metabolic similarities to humans.

-

Porcine Model: The conventional pig is increasingly recognized as a valuable preclinical model for pharmacokinetic studies due to its anatomical and physiological resemblances to humans in terms of drug absorption, distribution, metabolism, and excretion[3]. Studies in growing pigs have demonstrated that the main metabolites of ibuprofen in humans, including 2-hydroxyibuprofen, are also present in this species[3][4]. This model is particularly useful for developmental pharmacokinetic studies[5][6][7].

-

Rodent Model: Rats are a commonly used model in early-stage pharmacokinetic and metabolic research. Studies using isolated rat hepatocytes have confirmed the formation of hydroxyibuprofen and carboxyibuprofen as major oxidative metabolites[8]. In vivo studies in rats with experimental hyperglycemia have also been conducted to assess changes in the biliary excretion of ibuprofen and its metabolites[2].

Quantitative Analysis of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid in Biological Matrices

Accurate quantification of 2-(4-isobutylphenyl)-2-hydroxypropionic acid in biological samples such as plasma and urine is fundamental to pharmacokinetic analysis.

Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a general procedure for the determination of 2-(4-isobutylphenyl)-2-hydroxypropionic acid in plasma.

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

-

Self-Validation System: The inclusion of a stable isotope-labeled internal standard is crucial for ensuring the accuracy and precision of the method, as it compensates for variations in sample preparation and instrument response. Quality control samples at low, medium, and high concentrations should be analyzed with each batch of study samples to validate the run.

Caption: Experimental workflow for the quantification of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid.

Pharmacokinetic Parameters

Following the oral or intravenous administration of ibuprofen, the plasma concentration of 2-(4-isobutylphenyl)-2-hydroxypropionic acid can be measured over time. From these concentration-time profiles, key pharmacokinetic parameters can be determined.

| Parameter | Description | Typical Observations in Animal Models |

| Cmax | Maximum plasma concentration | Plasma concentrations of metabolites are generally lower than the parent drug, ibuprofen.[3] |

| Tmax | Time to reach maximum plasma concentration | The Tmax of the metabolite will be later than the Tmax of the parent drug. |

| AUC | Area under the plasma concentration-time curve | The AUC ratio of the metabolite to the parent drug can provide insights into the extent of metabolism.[3] |

Studies in growing pigs have shown that the area under the plasma concentration-time curve (AUC) ratio of 2-hydroxyibuprofen to ibuprofen can change with age, suggesting age-dependent changes in metabolic activity[3][4].

Distribution and Excretion

Information on the specific distribution of 2-(4-isobutylphenyl)-2-hydroxypropionic acid is limited. However, as a metabolite of ibuprofen, its distribution is intrinsically linked to that of the parent compound. Ibuprofen is highly bound to plasma proteins[1].

The primary route of elimination for ibuprofen and its metabolites is through the urine[1]. After its formation, 2-(4-isobutylphenyl)-2-hydroxypropionic acid can undergo further Phase II metabolism, such as glucuronidation, to form more water-soluble conjugates that are readily excreted by the kidneys[1][2]. Urinary excretion of 2-hydroxyibuprofen and its corresponding acyl glucuronide accounts for a significant portion of an administered ibuprofen dose[1].

Future Directions and Unanswered Questions

While the formation and subsequent elimination of 2-(4-isobutylphenyl)-2-hydroxypropionic acid following ibuprofen administration are relatively well-understood, several questions remain:

-

Pharmacokinetics of Direct Administration: There is a lack of data on the ADME profile of 2-(4-isobutylphenyl)-2-hydroxypropionic acid when administered directly. Such studies would provide valuable information on its intrinsic absorption, distribution, and clearance characteristics.

-

Pharmacological Activity: Although generally considered inactive, a thorough investigation into any potential pharmacological or toxicological effects of this metabolite is warranted, especially in scenarios of long-term ibuprofen use or in individuals with altered metabolic capacities.

-

Transporter Interactions: The role of membrane transporters in the uptake and efflux of 2-(4-isobutylphenyl)-2-hydroxypropionic acid in key organs such as the liver and kidneys has not been extensively studied[1].

Conclusion

The in vivo pharmacokinetics of 2-(4-isobutylphenyl)-2-hydroxypropionic acid are intricately linked to the metabolism of its parent drug, ibuprofen. It is a major oxidative metabolite formed primarily by CYP2C9. Its appearance in the systemic circulation and subsequent urinary excretion are key components of ibuprofen's clearance. While current knowledge is largely derived from studies of ibuprofen, this guide has synthesized the available data to provide a comprehensive overview for researchers in the field. Further investigation into the intrinsic pharmacokinetic and pharmacodynamic properties of 2-(4-isobutylphenyl)-2-hydroxypropionic acid will be crucial for a more complete understanding of the overall disposition and effects of ibuprofen.

References

-

Casteleyn, C., et al. (2019). In Vivo Metabolism of Ibuprofen in Growing Conventional Pigs: A Pharmacokinetic Approach. Frontiers in Pharmacology, 10, 733. [Link]

-

Fekete, T., et al. (2022). The Intestinal and Biliary Metabolites of Ibuprofen in the Rat with Experimental Hyperglycemia. Molecules, 27(13), 3986. [Link]

-

Casteleyn, C., et al. (2019). Developmental Pharmacokinetics and Safety of Ibuprofen and Its Enantiomers in the Conventional Pig as Potential Pediatric Animal Model. Frontiers in Pharmacology, 10, 497. [Link]

-

Ghanem, C. I., et al. (2016). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and Genomics, 26(9), 439–451. [Link]

-

Casteleyn, C., et al. (2019). Developmental Pharmacokinetics and Safety of Ibuprofen and Its Enantiomers in the Conventional Pig as Potential Pediatric Animal Model. PubMed, 31133918. [Link]

-

Casteleyn, C., et al. (2019). In Vivo Metabolism of Ibuprofen in Growing Conventional Pigs: A Pharmacokinetic Approach. PubMed, 31293425. [Link]

-

Szałek, E., et al. (2001). Studies on the metabolism of ibuprofen in isolated rat hepatocytes. PubMed, 11765270. [Link]

-

Casteleyn, C., et al. (2019). Developmental Pharmacokinetics and Safety of Ibuprofen and Its Enantiomers in the Conventional Pig as Potential Pediatric Animal Model. Utrecht University Repository. [Link]

Sources

- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | In Vivo Metabolism of Ibuprofen in Growing Conventional Pigs: A Pharmacokinetic Approach [frontiersin.org]

- 4. In Vivo Metabolism of Ibuprofen in Growing Conventional Pigs: A Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Developmental Pharmacokinetics and Safety of Ibuprofen and Its Enantiomers in the Conventional Pig as Potential Pediatric Animal Model [frontiersin.org]

- 6. Developmental Pharmacokinetics and Safety of Ibuprofen and Its Enantiomers in the Conventional Pig as Potential Pediatric Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. Studies on the metabolism of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(4-isobutylphenyl)-2-hydroxypropionic acid, a significant derivative and potential precursor of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1] This document is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into the synergistic application of modern analytical techniques. We will explore the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. Each section is designed to be a self-validating system, providing detailed, step-by-step methodologies and expert insights to ensure technical accuracy and trustworthy results.

Introduction: The Significance of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid

2-(4-Isobutylphenyl)-2-hydroxypropionic acid, also known as α-hydroxy ibuprofen, is a molecule of considerable interest in pharmaceutical sciences.[2] Its structural similarity to ibuprofen, a cornerstone of pain management, makes it a key compound in metabolism studies and as a potential precursor in novel synthetic pathways.[1][3] The molecule possesses a chiral center at the carbon bearing the hydroxyl and carboxyl groups, adding a layer of complexity to its characterization. A thorough and unambiguous structural elucidation is paramount for understanding its chemical behavior, biological activity, and for ensuring the purity and quality of related pharmaceutical products.

This guide will navigate the multifaceted process of confirming the molecular structure of 2-(4-isobutylphenyl)-2-hydroxypropionic acid, moving from foundational chemical properties to the intricate details revealed by advanced spectroscopic and crystallographic methods.

Foundational Chemical and Physical Properties

A preliminary understanding of the compound's properties is essential for designing appropriate analytical strategies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₃ | [1][2][4][5] |

| Molecular Weight | 222.28 g/mol | [1][4][5] |

| Exact Mass | 222.125594432 Da | [1][4] |

| Melting Point | 95-97°C | [1] |

| Boiling Point | 367.9±27.0 °C (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |

| IUPAC Name | 2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid | [4] |

The Analytical Workflow: A Multi-Technique Approach

The definitive structural elucidation of a molecule like 2-(4-isobutylphenyl)-2-hydroxypropionic acid necessitates a synergistic approach, where each analytical technique provides a unique piece of the structural puzzle. The data from these techniques are cross-validated to build a cohesive and irrefutable structural model.

Caption: Integrated workflow for the structural elucidation of 2-(4-isobutylphenyl)-2-hydroxypropionic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and formula of the analyte. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the elemental composition.

Rationale for Experimental Choices

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the presence of acidic (carboxyl) and polar (hydroxyl) functional groups. ESI is a soft ionization method that minimizes fragmentation, ensuring a prominent molecular ion peak. Operating in negative ion mode is advantageous as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.

-

Instrumentation: Utilize a hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer for exact mass measurements.[6]

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Mass Range: Acquire spectra over a range of m/z 50-700.[6]

-

Calibration: Use a suitable calibrant, such as sulfadimethoxine (m/z 309.0658), for real-time mass correction to ensure high mass accuracy.

-

Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the [M-H]⁻ precursor ion to obtain fragmentation data, which provides structural insights. Use argon as the collision gas.[6]

Expected Data and Interpretation

| Ion | Expected m/z | Interpretation |

| [M-H]⁻ | 221.1183 | Deprotonated molecular ion, confirming the molecular weight. |

| [M-H-H₂O]⁻ | 203.1077 | Loss of a water molecule from the hydroxyl and carboxyl groups. |

| [M-H-CO₂]⁻ | 177.1285 | Loss of carbon dioxide from the carboxyl group. |

| [M-H-C₃H₇]⁻ | 178.0815 | Loss of the propyl fragment from the isobutyl group. |

The fragmentation pattern obtained from MS/MS analysis helps to piece together the different components of the molecule, such as the isobutylphenyl moiety and the hydroxypropionic acid side chain.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups within a molecule. For 2-(4-isobutylphenyl)-2-hydroxypropionic acid, IR spectroscopy is crucial for confirming the presence of the hydroxyl (-OH) and carboxyl (-COOH) groups.

Rationale for Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and is suitable for solid samples. The key is to identify the characteristic broad O-H stretch of the carboxylic acid, which is distinct from the O-H stretch of an alcohol, and the sharp, strong C=O stretch of the carbonyl group.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3400 (broad) | O-H stretch | Tertiary alcohol |

| ~2960 (sharp) | C-H stretch | Alkyl groups |

| 1760-1690 (strong, sharp) | C=O stretch | Carboxylic acid |

| 1320-1210 | C-O stretch | Carboxylic acid |

| ~1605 | C=C stretch | Aromatic ring |

The presence of a very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7][8] This, in conjunction with the strong carbonyl absorption around 1710 cm⁻¹, provides compelling evidence for the carboxylic acid functionality.[9][10] The additional broader -OH stretch from the tertiary alcohol will likely overlap with the carboxylic acid's O-H band.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, thereby confirming the molecular structure.

Rationale for Experimental Choices

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving complex spin systems. Deuterated chloroform (CDCl₃) is a suitable solvent, although deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly to better observe the exchangeable -OH and -COOH protons.[11] 2D NMR experiments are essential for unambiguously assigning correlations between protons and carbons.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire a standard proton spectrum to identify the different proton environments and their multiplicities.

-

¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy): Identify proton-proton (¹H-¹H) couplings within the same spin system.[12]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlate protons directly attached to carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different molecular fragments.[13]

Expected Data and Interpretation

¹H NMR (400 MHz, CDCl₃) - Approximate Chemical Shifts (δ) and Multiplicities:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | singlet (broad) | 1H | -COOH |

| ~7.4 | doublet | 2H | Aromatic protons (ortho to C-OH) |

| ~7.2 | doublet | 2H | Aromatic protons (meta to C-OH) |

| ~4.5 | singlet (broad) | 1H | -OH |

| ~2.45 | doublet | 2H | -CH₂- |

| ~1.85 | multiplet | 1H | -CH(CH₃)₂ |

| ~1.7 | singlet | 3H | -C(OH)CH₃ |

| ~0.9 | doublet | 6H | -CH(CH₃)₂ |

¹³C NMR (100 MHz, CDCl₃) - Approximate Chemical Shifts (δ):

| Chemical Shift (ppm) | Assignment |

| ~180 | -COOH |

| ~140 | Aromatic C (quaternary, attached to isobutyl) |

| ~138 | Aromatic C (quaternary, attached to C-OH) |

| ~129 | Aromatic CH |

| ~126 | Aromatic CH |

| ~77 | -C(OH) |

| ~45 | -CH₂- |

| ~30 | -CH(CH₃)₂ |

| ~25 | -C(OH)CH₃ |

| ~22 | -CH(CH₃)₂ |

The combination of these NMR experiments will allow for a complete and unambiguous assignment of the molecular structure, confirming the isobutylphenyl backbone and the 2-hydroxypropionic acid side chain.

Caption: Relationship between 2D NMR techniques and the structural fragments of the molecule.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide powerful evidence for the connectivity of a molecule, X-ray crystallography offers the ultimate proof by determining the precise three-dimensional arrangement of atoms in a crystal.[14] This technique is particularly valuable for confirming the stereochemistry at the chiral center.

Rationale for Experimental Choices

The primary challenge in X-ray crystallography is obtaining a single, high-quality crystal suitable for diffraction. Slow evaporation of a saturated solution is a common and effective method for growing crystals of organic molecules.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate/hexane) to near saturation.[15] Allow the solvent to evaporate slowly in a loosely covered vial until single crystals form.

-

Crystal Selection: Select a well-formed, transparent crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

-

Data Collection: Mount the crystal on a goniometer and place it in a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Expected Outcome

The successful X-ray crystallographic analysis will yield a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This will definitively confirm the overall molecular structure and, if a single enantiomer was crystallized, its absolute configuration. The crystal structure will also reveal intermolecular interactions, such as the hydrogen bonding of the carboxylic acid dimers.[16]

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of 2-(4-isobutylphenyl)-2-hydroxypropionic acid is achieved through a logical and self-validating progression of analytical techniques. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional groups, and a suite of NMR experiments maps the intricate carbon-hydrogen framework. Finally, X-ray crystallography provides the definitive three-dimensional structure, leaving no ambiguity. This integrated approach, grounded in the principles of causality and cross-validation, represents the gold standard in chemical characterization and is essential for advancing research and development in the pharmaceutical industry.

References

- Waters Corporation. Exact Mass MS/MS of Ibuprofen Metabolites Using A Hybrid Quadrupole-Orthogonal Time-of-flight Mass Spectrometer Equipped with A LockSpray Source.

- PrepChem.com. Synthesis of 2-(4-isobutyl-phenyl)-2-hydroxy-propionic acid.

- LookChem. 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid.

- PubMed. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi.

- Waters Corporation. Exact Mass MS/MS of Ibuprofen Metabolites Using A Hybrid Quadrupole- Orthogonal Time-of-flight Mass Spectrometer.

- AZoM. Benchtop NMR on Ibuprofen Molecules.

- Magritek. IBUPROFEN SPECTROSCOPY.

- PubChem. 2-(4-Isobutylphenyl)-2-hydroxypropionic acid | C13H18O3 | CID 5228577.

- PubChem. 2-(4-Isobutylphenyl)-2-hydroxypropionic acid, (S)- | C13H18O3 | CID 71587962.

- Guidechem. 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid 82412-82-6 wiki.

- Oxford Instruments Magnetic Resonance. Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen.

- Magritek. Ibuprofen.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Spectroscopy Online. IR: carboxylic acids.

- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Encyclopedia.com. 2-(4-Isobutylphenyl)Propionic Acid.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.

- MDPI. X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid.

- Wikipedia. X-ray crystallography.

Sources

- 1. 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid|lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. encyclopedia.com [encyclopedia.com]

- 4. 2-(4-Isobutylphenyl)-2-hydroxypropionic acid | C13H18O3 | CID 5228577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Isobutylphenyl)-2-hydroxypropionic acid, (S)- | C13H18O3 | CID 71587962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. orgchemboulder.com [orgchemboulder.com]